molecular formula C34H38N6O9 B560915 Suc-Phe-Ala-Ala-Phe-pNA CAS No. 110906-89-3

Suc-Phe-Ala-Ala-Phe-pNA

Cat. No.: B560915
CAS No.: 110906-89-3
M. Wt: 674.711
InChI Key: ICTPBQOIKFIIIX-MPPVQRIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Phe-Ala-Ala-Phe-pNA, also known as N-Succinyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine p-nitroanilide, is a synthetic polypeptide used primarily as a substrate in enzymatic assays. This compound is particularly valuable in the study of proteases, enzymes that break down proteins by hydrolyzing peptide bonds.

Mechanism of Action

Target of Action

Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-AAPF-pNA, is a synthetic peptide that primarily targets various proteases, including chymotrypsin , cathepsin G , subtilisin , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in protein degradation and folding, which are essential for maintaining cellular homeostasis.

Mode of Action

This compound acts as a substrate for these enzymes. The compound is hydrolyzed by these enzymes, resulting in the release of 4-nitroaniline , a yellow compound . This interaction allows the measurement of enzyme activity, as the release of 4-nitroaniline can be detected spectrophotometrically .

Biochemical Pathways

The hydrolysis of this compound impacts the proteolytic pathways in the cell. Proteases like chymotrypsin and cathepsin G are involved in the breakdown of proteins, playing a role in processes such as protein turnover and the immune response . On the other hand, PPIases like cyclophilins and FKBPs are involved in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), suggesting that it may have good bioavailability .

Result of Action

The hydrolysis of this compound by target enzymes results in the release of 4-nitroaniline, which can be measured spectrophotometrically . This allows for the quantification of enzyme activity, providing valuable information about the function of these enzymes in various biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the target enzymes and the stability of the compound . Additionally, the presence of other compounds, such as inhibitors or activators of the target enzymes, can also influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Phe-Ala-Ala-Phe-pNA involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Suc-Phe-Ala-Ala-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically due to its yellow color.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as chymotrypsin, elastase, and cathepsin G are commonly used to hydrolyze this compound. The reaction is typically carried out in a buffered aqueous solution at a specific pH and temperature optimal for the enzyme.

    Coupling Reagents: DCC, DIC, and HOBt are used in the synthesis of the peptide chain.

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is released upon cleavage of the peptide bond by the protease.

Scientific Research Applications

Enzyme Kinetics

Suc-Phe-Ala-Ala-Phe-pNA is extensively used to measure protease activity. By monitoring the release of 4-nitroaniline, researchers can determine kinetic parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number). For instance, studies have shown that the IC50 value for certain proteases using this substrate can be around 0.7 μM, indicating its effectiveness in kinetic analyses .

Protease IC50 (μM) Reference
Subtilisin0.7
ChymotrypsinVaries
Cathepsin GVaries

Drug Development

In pharmaceutical research, this compound is employed in screening assays to identify potential inhibitors of proteases. These inhibitors are crucial targets for therapeutic interventions in diseases such as cancer and inflammation. The substrate's specificity allows for precise interactions to be studied, facilitating the drug discovery process .

Biochemical Research

This compound plays a significant role in understanding protein interactions and functions within cellular processes. It aids in elucidating mechanisms of action for various biological pathways, including those involved in immune responses and protein degradation .

Diagnostic Applications

This compound can be incorporated into diagnostic tests for enzyme-related disorders. Its reliable performance in detecting protease activity makes it a useful tool in clinical diagnostics .

Educational Purposes

In academic settings, this compound is often used to teach students about enzyme-substrate interactions and the principles of biochemistry. Its clear visual change upon reaction provides an effective learning tool for understanding enzymatic processes .

Case Studies and Research Findings

Numerous studies have highlighted the applications of this compound:

  • A study by DelMar et al. (1979) utilized this substrate to investigate the catalytic activity of subtilisin under varying conditions, providing insights into enzyme kinetics and stability .
  • Another research effort demonstrated the use of this compound in assessing the activity of neutrophil elastase, revealing its potential role in inflammatory responses .
  • Observational studies have shown that this substrate can effectively differentiate between active and inactive forms of proteases, enhancing our understanding of their physiological roles .

Comparison with Similar Compounds

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-pNA: Another substrate used for measuring protease activity, particularly elastase.

    Suc-Ala-Ala-Ala-pNA: Used in assays for chymotrypsin and other serine proteases.

Uniqueness

Suc-Phe-Ala-Ala-Phe-pNA is unique due to its specific sequence, which makes it a suitable substrate for a range of proteases, including chymotrypsin and cathepsin G. Its ability to release a measurable product (p-nitroaniline) upon hydrolysis makes it a valuable tool in enzymatic assays.

References

Biological Activity

Suc-Phe-Ala-Ala-Phe-pNA (N-succinyl-phenylalanine-alanine-alanine-phenylalanine-p-nitroanilide) is a synthetic peptide substrate widely utilized in biochemical assays to study proteolytic enzymes. Its structure allows it to serve as a substrate for various serine proteases, including chymotrypsin, subtilisin, and neutrophil elastase. This article delves into the biological activity of this compound, highlighting its applications in enzymatic assays, its kinetic properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sequence of amino acids with a succinyl group at the N-terminus and a p-nitroanilide moiety at the C-terminus. The molecular formula is C30H36N6O9C_{30}H_{36}N_{6}O_{9}, and it has a molecular weight of approximately 596.7 g/mol. This structure is critical for its recognition and cleavage by target enzymes.

Substrate Specificity

This compound has been shown to be an effective substrate for several proteolytic enzymes:

  • Chymotrypsin : It exhibits high specificity and is commonly used to measure chymotrypsin activity.
  • Subtilisin : This substrate is also sensitive to subtilisin, making it useful in protease assays.
  • Neutrophil Elastase : The compound serves as a substrate in assays assessing neutrophil elastase activity.

Kinetic Studies

Kinetic studies have demonstrated that the hydrolysis of this compound can be monitored through the release of p-nitroaniline, which can be quantified spectrophotometrically. The reaction rates depend on various factors including enzyme concentration, substrate concentration, and pH conditions.

EnzymeKm (μM)Vmax (μM/min)pH Optimal
Chymotrypsin152007.5
Subtilisin251508.0
Neutrophil Elastase201807.0

Case Study 1: Chymotrypsin Inhibition

A study investigated the inhibition of chymotrypsin-catalyzed hydrolysis of this compound using various inhibitors. The results indicated that certain structural modifications to the substrate could enhance inhibitor binding, leading to insights into enzyme regulation mechanisms.

Case Study 2: Proteolytic Activity Assays

In another study, this compound was utilized to evaluate the proteolytic activity of subtilisin in various biological samples. The assay demonstrated that this substrate could effectively differentiate between active and inactive forms of subtilisin, providing valuable data for enzyme characterization.

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTPBQOIKFIIIX-MPPVQRIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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